ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Overview
Description
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is an organic compound with the molecular formula C7H11NO2S It is a member of the thiazine family, which is characterized by a sulfur and nitrogen atom in a six-membered ring
Mechanism of Action
Mode of Action
Some studies suggest that it may involve a regioselective and stereospecific [3 + 3] annulation . This reaction proceeds smoothly via a domino SN2 ring-opening/N-Michael addition cyclization/retro-Michael addition/Py extrusion procedure under mild conditions .
Pharmacokinetics
Some properties such as gi absorption (high), bbb permeant (no), and p-gp substrate (no) have been reported . The compound’s lipophilicity (Log Po/w) is reported to be around 2.05 (iLOGP) and 1.2 (XLOGP3) . These properties can impact the compound’s bioavailability and its ability to reach its targets in the body.
Action Environment
The action of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and temperature. For instance, the compound is recommended to be stored in a dark place, sealed in dry, at 2-8°C .
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied
Molecular Mechanism
The molecular mechanism of action of Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is not well-defined . Detailed studies are needed to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are needed.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) . This reaction typically occurs under reflux conditions, resulting in the formation of the desired thiazine derivative.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives .
Scientific Research Applications
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
Indole derivatives: These compounds have diverse biological activities, including antiviral and anticancer properties.
2,4-Dihydroxyquinoline: Found in various bacterial species and known for its biological activities.
The uniqueness of this compound lies in its specific thiazine ring structure, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . Its structure features a thiazine ring which is significant in various biological interactions.
1. Antimicrobial Properties
Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This mechanism suggests its potential use in treating inflammatory diseases.
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been identified as a competitive inhibitor of protein kinase A (PKA), with an IC50 value of approximately 84 nM against wild-type PKA . This inhibition could be leveraged in the development of cancer therapies targeting specific signaling pathways involved in tumor growth.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions. A common method includes the reaction of 2-mercaptoethylamine with 2,3-dibromoacrylic esters to yield the thiazine derivative . The efficiency of synthesis can vary based on reaction conditions and catalysts used.
Case Study 1: Antimicrobial Activity Assessment
A study conducted using this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent response that supports its use as a potential therapeutic agent .
Case Study 2: Inhibition of Protein Kinase A
In another study focusing on its anticancer properties, this compound was subjected to high-throughput screening against a panel of kinases. The results indicated potent inhibition against serine/threonine kinases with implications for cancer treatment strategies .
Research Findings Summary
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONQUSZVHGZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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